Cas no 42268-68-8 (N-prop-2-yn-1-ylprop-2-en-1-amine)

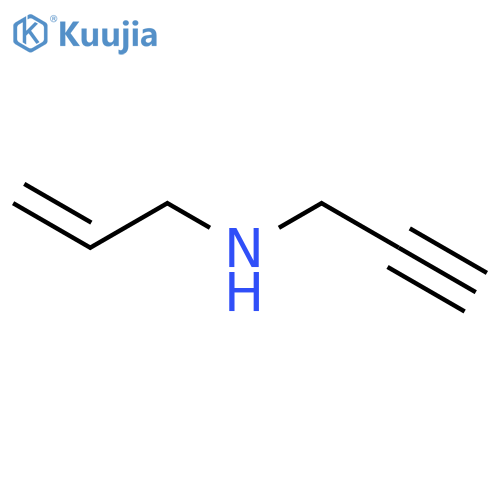

42268-68-8 structure

商品名:N-prop-2-yn-1-ylprop-2-en-1-amine

N-prop-2-yn-1-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- N-(Prop-2-yn-1-yl)prop-2-en-1-amine

- ALLYL-PROP-2-YNYL-AMINE

- Allylpropargylamine

- N-prop-2-yn-1-ylprop-2-en-1-amine(SALTDATA: HCl)

- N-prop-2-ynylprop-2-en-1-amine

- N-allyl-2-propynyl-1-amine

- N-allyl-N-propargylamine

- N-allylpropargylamine

- n-prop-2-yn-1-ylprop-2-en-1-amine

- prop-2-enylprop-2-ynylamine

- N-prop-2-yn-1-ylprop-2-en-1-amine

-

- MDL: MFCD00190225

- インチ: InChI=1S/C6H9N/c1-3-5-7-6-4-2/h1,4,7H,2,5-6H2

- InChIKey: RGVPSBWHTNATMF-UHFFFAOYSA-N

- ほほえんだ: C#CCNCC=C

計算された属性

- せいみつぶんしりょう: 95.07350

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 12.03000

- LogP: 0.78610

N-prop-2-yn-1-ylprop-2-en-1-amine セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

N-prop-2-yn-1-ylprop-2-en-1-amine 税関データ

- 税関コード:2921199090

- 税関データ:

中国税関コード:

2921199090概要:

2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-prop-2-yn-1-ylprop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211458-10.0g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 10g |

$542.0 | 2023-06-08 | ||

| TRC | T705435-10mg |

N-prop-2-yn-1-ylprop-2-en-1-amine |

42268-68-8 | 10mg |

$ 50.00 | 2022-06-02 | ||

| Enamine | EN300-211458-5g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 5g |

$295.0 | 2023-09-16 | ||

| Enamine | EN300-211458-0.25g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 0.25g |

$90.0 | 2023-09-16 | ||

| TRC | T705435-50mg |

N-prop-2-yn-1-ylprop-2-en-1-amine |

42268-68-8 | 50mg |

$ 65.00 | 2022-06-02 | ||

| Fluorochem | 029430-250mg |

Allyl-prop-2-ynyl-amine |

42268-68-8 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Enamine | EN300-211458-0.5g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 0.5g |

$94.0 | 2023-09-16 | ||

| Enamine | EN300-211458-5.0g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 5g |

$295.0 | 2023-06-08 | ||

| Enamine | EN300-211458-1g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 1g |

$99.0 | 2023-09-16 | ||

| Enamine | EN300-211458-1.0g |

(prop-2-en-1-yl)(prop-2-yn-1-yl)amine |

42268-68-8 | 1g |

$99.0 | 2023-06-08 |

N-prop-2-yn-1-ylprop-2-en-1-amine 関連文献

-

Rita N. Kadikova,Ilfir R. Ramazanov,Azat M. Gabdullin,Oleg S. Mozgovoj,Usein M. Dzhemilev RSC Adv. 2020 10 17881

-

Kieron M. G. O'Connell,Henning S. G. Beckmann,Luca Laraia,Helen T. Horsley,Andreas Bender,Ashok R. Venkitaraman,David R. Spring Org. Biomol. Chem. 2012 10 7545

-

Frauke Pohlki,Sven Doye Chem. Soc. Rev. 2003 32 104

-

Esmail Vessally RSC Adv. 2016 6 18619

-

Kieron M. G. O'Connell,Henning S. G. Beckmann,Luca Laraia,Helen T. Horsley,Andreas Bender,Ashok R. Venkitaraman,David R. Spring Org. Biomol. Chem. 2012 10 7545

42268-68-8 (N-prop-2-yn-1-ylprop-2-en-1-amine) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量